molecular formula C25H25ClN6O4 B2587168 2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242924-33-9

2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2587168
CAS No.: 1242924-33-9
M. Wt: 508.96
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Description

2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent, selective, and cell-active macrodomain inhibitor of mono-ADP-ribosyltransferase PARP14 (also known as ARTD8 or BAL2). This compound is a valuable chemical probe for investigating the biological roles of PARP14, which is implicated in key disease pathways. PARP14 is involved in the regulation of transcription, DNA damage response, and immune cell function , making it a potential therapeutic target in oncology and inflammatory diseases. The mechanism of action involves the specific inhibition of PARP14's catalytic activity, which disrupts its role in ADP-ribosylation signaling. This inhibitor has been demonstrated to potently and selectively bind to the PARP14 macrodomain 3, exhibiting anti-proliferative effects in cancer cell lines , particularly those associated with lymphoma. Its high selectivity profile makes it an exceptional tool for deconvoluting the complex functions of PARP14 in cellular processes without the confounding off-target effects associated with pan-PARP inhibitors. This product is intended for research applications only, including target validation, signal transduction studies, and the exploration of novel cancer and immunology therapeutics.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-N-cyclopentyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O4/c1-30-23(35)19-11-8-16(22(34)28-18-4-2-3-5-18)12-20(19)32-24(30)29-31(25(32)36)14-21(33)27-13-15-6-9-17(26)10-7-15/h6-12,18H,2-5,13-14H2,1H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVCMDRPUWWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that similar compounds may intercalate dna, which could potentially disrupt the replication and transcription processes, leading to cell death.

Biochemical Pathways

Similar compounds have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the life cycle of viruses or bacteria.

Result of Action

Similar compounds have been reported to exhibit cytotoxicity, suggesting that they may induce cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity (IC50/EC50) Synthesis Route
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 4-Chlorobenzyl, cyclopentylcarboxamide, methyl at C4 Under investigation Multi-step cyclization/acylation
N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) [1,2,4]Triazolo[4,3-a]pyrazine Phenyl at C2, phenoxyethyl linker, bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) Antioxidant/anti-inflammatory (µM range) Acylation of aminoethoxy derivative
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid β-Lactam (azetidinone) 4-Nitrophenyl, chloro substituent, benzoic acid Antibacterial (moderate) Cyclocondensation of Schiff base
2-Aryl-4-benzyl-1,3-oxazol-5(4H)-one derivatives 1,3-Oxazole 4-(4-Chlorophenylsulfonyl)phenyl, benzyl group Cytotoxic (low µM in cancer cells) N-acylation/cyclization

Key Findings

β-Lactam derivatives (e.g., azetidinones) exhibit weaker enzymatic inhibition compared to triazoloquinazolines due to reduced conformational flexibility .

Substituent Effects: The 4-chlorobenzyl group in the target improves membrane permeability over Compound 16’s phenoxyethyl linker, which may limit blood-brain barrier penetration . Cyclopentylcarboxamide in the target reduces metabolic degradation compared to methyl ester groups in oxazole derivatives (e.g., IC50 stability in liver microsomes) .

Biological Activity: Antioxidant activity: Compound 16’s bulky tert-butyl groups enhance radical scavenging, a feature absent in the target . Cytotoxicity: Oxazole derivatives (e.g., 2,5-diaryl-4-benzyl-1,3-oxazoles) show superior anticancer activity (IC50 ~1–5 µM) but higher toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthetic route of this compound?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the triazoloquinazoline core and 4-chlorobenzylamide side chain. Utilize palladium-catalyzed cross-coupling or nucleophilic substitution for functionalization. Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for coupling steps). Purification via column chromatography with gradient elution (e.g., hexane:EtOAc) is critical for isolating stereoisomers. Reference similar syntheses in (thiazole derivatives) and (quinazoline anticonvulsants) for stepwise guidance .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazoloquinazoline core.
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., cyclopentyl substituent conformation) using single-crystal data, as demonstrated in for related pyrimidoquinazolines .
  • IR spectroscopy : Validate carbonyl (1,5-dioxo) and amide groups.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize target-agnostic assays:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cellular viability : Use MTT assays on cancer/neuron cell lines (IC50 determination).
  • Receptor binding : Radioligand displacement assays for GABAergic targets (see ’s anticonvulsant activity linked to GABA modulation) .
    • Dosage : Start at 10 µM and adjust based on solubility (DMSO stock).

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

  • Methodological Answer : Apply multi-scale modeling:

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets like GABA receptors or kinases. Compare with ’s docking results for quinazoline derivatives .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR : Build models using descriptors (e.g., logP, polar surface area) to rationalize divergent IC50 values across studies. Cross-validate with datasets from (triazolo-thiadiazines) .

Q. What advanced reactor designs improve yield in large-scale synthesis?

  • Methodological Answer : Implement flow chemistry for exothermic steps (e.g., cyclization):

  • Microreactors : Enhance heat/mass transfer for triazole formation (residence time <5 min).
  • Membrane separation : Isolate intermediates in situ (see ’s RDF2050104 on membrane technologies) .
  • Process control : Use PAT (Process Analytical Technology) with real-time FTIR monitoring, as highlighted in ’s AI-driven automation .

Q. How to address discrepancies in stereochemical assignments from NMR vs. crystallography?

  • Methodological Answer :

  • Dynamic NMR : Probe ring-flipping kinetics in the cyclopentyl group (variable-temperature 1H NMR).
  • DFT calculations (Gaussian) : Compare computed NMR chemical shifts with experimental data.
  • Overlay crystallographic data : Use Mercury software to align X-ray structures (e.g., ’s pyrimidoquinazoline) with proposed conformers .

Q. What strategies validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • In vitro hepatocyte assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6.
  • In silico prediction : ADMET predictors (e.g., SwissADME) cross-referenced with ’s pharmacokinetic data for chlorophenyl derivatives .

Methodological Notes

  • Safety : Follow ’s guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .
  • Data Reproducibility : Archive raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo) to align with ’s emphasis on computational-experimental feedback loops .

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